beta-Parinaric acid

Overview

Description

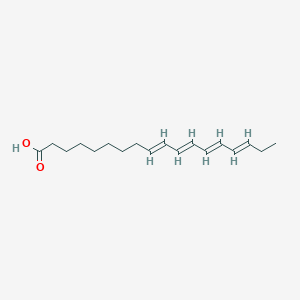

Beta-Parinaric acid is a natural product found in Impatiens balsamina . It is a polyunsaturated long-chain fatty acid with an 18-carbon backbone and 4 double bonds originating from the 3rd, 5th, 7th, and 9th positions from the methyl end .

Synthesis Analysis

The synthesis of beta-Parinaric acid involves bromination of ALA using 0.1 M Br2 in a saturated solution of NaBr in methanol, esterification of the fatty acid dibromides, double dehydrobromination by 1,8-diazabicyclo [5.4.0]undec-7-ene, and saponification of the conjugated esters to a mixture of free conjugated acids .

Molecular Structure Analysis

The molecular formula of beta-Parinaric acid is C18H28O2 . It contains a total of 47 bonds; 19 non-H bonds, 5 multiple bonds, 12 rotatable bonds, 5 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .

Chemical Reactions Analysis

Beta-Parinaric acid, like other omega-3 fatty acids, is very susceptible to oxidation, and storage conditions often lead to a dramatic increase in this exposure . The oxidation process can affect the bioavailability of these fatty acids .

Physical And Chemical Properties Analysis

Beta-Parinaric acid has a molecular weight of 276.4 g/mol . It contains 28 Hydrogen atoms, 18 Carbon atoms, and 2 Oxygen atoms .

Scientific Research Applications

Membrane Temperature Characterization

Beta-Parinaric acid is used as a fluorimetric probe to determine characteristic temperatures of membranes and membrane lipids from cultured animal cells . It helps in identifying the phase transitions and thermal behaviors of cellular membranes, which are critical for understanding cell membrane stability and function under various conditions.

Membrane Dynamics and Organization

The compound serves as an intrinsic fluorescent probe to study membrane order and dynamics . It is particularly useful in differentiating between fluid and gel lipid bilayers, providing insights into the molecular organization and biophysical properties of cellular membranes.

Lipid-Protein Interactions

Beta-Parinaric acid aids in exploring the interactions between lipids and proteins within the membrane environment. It can be used to investigate how proteins affect lipid behavior and vice versa, which is essential for understanding membrane-associated processes like signaling and transport .

Future Directions

While specific future directions for beta-Parinaric acid are not mentioned in the available literature, fatty acids in general are a topic of ongoing research. They are being studied for their potential health benefits, their role in disease development, and their potential use in the production of biofuels and other industrial applications .

properties

IUPAC Name |

(9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3+,6-5+,8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTNSXPMYKJZPR-BYFNFPHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Parinaric acid | |

CAS RN |

18427-44-6, 18841-21-9 | |

| Record name | Parinaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018427446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parinaric acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018841219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Parinaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARINARIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92I37360O0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

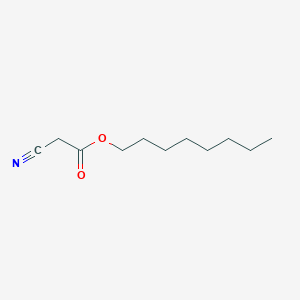

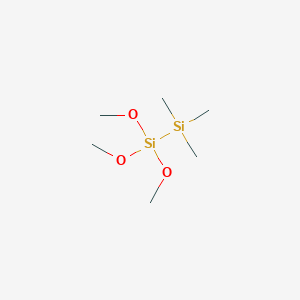

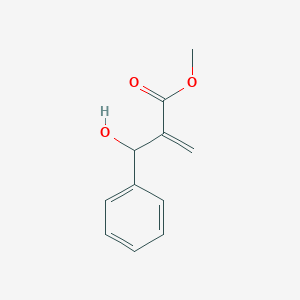

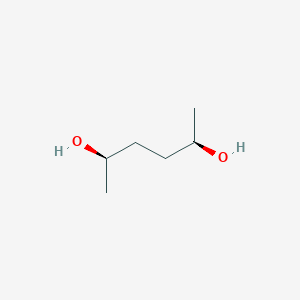

Feasible Synthetic Routes

Q & A

Q1: How does β-parinaric acid interact with biological membranes, and what information can we gain from this interaction?

A1: β-parinaric acid is a naturally occurring polyunsaturated fatty acid with a conjugated tetraene system. This structure allows it to intercalate into lipid bilayers, mimicking the behavior of natural fatty acids [, , ]. The fluorescence properties of β-parinaric acid are highly sensitive to its surrounding environment. Specifically, its fluorescence intensity and polarization change depending on the fluidity and order of the lipid bilayer [, , ]. By monitoring these fluorescence changes, researchers can study membrane phase transitions, lipid-protein interactions, and the effects of external factors on membrane structure and dynamics [, , , ].

Q2: What are the structural characteristics of β-parinaric acid and how do they contribute to its function as a membrane probe?

A2: β-parinaric acid (all-trans-9,11,13,15-octadecatetraenoic acid) possesses a conjugated tetraene system within its hydrocarbon chain. This conjugated system is responsible for its unique fluorescence properties. When incorporated into lipid membranes, changes in membrane fluidity directly impact the freedom of rotation around the conjugated double bonds of β-parinaric acid. This change in rotational freedom affects the quantum yield and polarization of its fluorescence emission, providing a measurable signal of membrane fluidity changes [, ].

Q3: Can β-parinaric acid be used to study membrane dynamics in live cells?

A3: Yes, β-parinaric acid can be incorporated into the membranes of living cells, either through direct addition or by metabolic incorporation using auxotrophic bacterial strains []. This allows for the investigation of membrane properties in a more physiologically relevant context. Researchers have used β-parinaric acid to study membrane phase transitions in bacteria [] and changes in membrane fluidity in response to various stimuli in different cell types.

Q4: What are the advantages of using β-parinaric acid over other fluorescence probes for membrane studies?

A4: β-parinaric acid offers several advantages as a fluorescent membrane probe:

- Sensitivity: Its fluorescence is highly sensitive to changes in membrane fluidity and order, providing a sensitive readout of membrane dynamics [, , ].

- Specificity: It preferentially partitions into lipid bilayers, minimizing background signal from other cellular components [].

- Spectral properties: Its excitation and emission wavelengths are in a range that minimizes interference from cellular autofluorescence [].

- Versatility: It can be used in both model membrane systems and live cells [, , , ].

Q5: Are there any limitations to using β-parinaric acid as a membrane probe?

A5: While a powerful tool, some limitations should be considered when using β-parinaric acid:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)

![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)

![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)